An In-depth Technical Guide to Boc-Arg(Mts)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
An In-depth Technical Guide to Boc-Arg(Mts)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-tert-butyloxycarbonyl-Nω-(mesitylene-2-sulfonyl)-L-arginine, commonly abbreviated as Boc-Arg(Mts)-OH. It details its chemical properties, structure, and its critical role as a protected amino acid derivative in solid-phase peptide synthesis (SPPS). This document is intended to be a valuable resource for professionals engaged in peptide research and drug development.
Core Chemical Properties
Boc-Arg(Mts)-OH is a synthetic derivative of the amino acid L-arginine. The α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the guanidinium side chain is protected by a mesitylene-2-sulfonyl (Mts) group.[1] This dual protection is essential to prevent unwanted side reactions during peptide synthesis.[1] The Mts group is known for its stability under the acidic conditions used for Boc removal, yet it can be cleaved under strong acidic conditions at the final stage of peptide synthesis.
This amino acid derivative is commonly available as a free acid or as a cyclohexylammonium (CHA) salt. The CHA salt form often enhances the compound's stability and solubility in organic solvents, facilitating its handling and use in automated and manual peptide synthesizers.[1][2]
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative data for both the free acid and the cyclohexylammonium salt of Boc-Arg(Mts)-OH are summarized in the tables below.
Table 1: Chemical Properties of Boc-Arg(Mts)-OH (Free Acid)
| Property | Value | Reference(s) |
| CAS Number | 136625-03-1 | [3][4] |
| Molecular Formula | C₂₀H₃₂N₄O₆S | [3][4] |
| Molecular Weight | 456.56 g/mol | [3] |
| Appearance | White solid | [3] |
| Density (Predicted) | 1.28 g/cm³ | [5] |
Table 2: Chemical Properties of Boc-Arg(Mts)-OH Cyclohexylammonium Salt
| Property | Value | Reference(s) |
| CAS Number | 68262-72-6 | [2][6][7] |
| Molecular Formula | C₂₀H₃₂N₄O₆S · C₆H₁₃N | [2] |
| Molecular Weight | 555.73 g/mol | [2] |
| Appearance | White powder | [2] |
| Melting Point | ~130 °C | [6] |
| Optical Activity | [α]²⁰/D +11.5±1°, c=0.5% in methanol | |
| Purity | ≥99.0% (TLC) |
Chemical Structure
The structure of Boc-Arg(Mts)-OH incorporates a chiral center at the α-carbon of the arginine backbone. The Boc group is attached to the α-amino group, and the Mts group is attached to the ω-guanidino group. The SMILES and InChI identifiers provide a detailed representation of the molecule's connectivity and stereochemistry.
SMILES (for CHA salt): NC1CCCCC1.Cc2cc(C)c(c(C)c2)S(=O)(=O)NC(=N)NCCC--INVALID-LINK--OC(C)(C)C)C(O)=O
InChI (for CHA salt): 1S/C20H32N4O6S.C6H13N/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6;7-6-4-2-1-3-5-6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24);6H,1-5,7H2/t15-;/m1./s1
Caption: Chemical structure of Boc-Arg(Mts)-OH.
Experimental Protocols
The primary application of Boc-Arg(Mts)-OH is in Boc-chemistry solid-phase peptide synthesis (SPPS).[8] Below are detailed methodologies for its use, from handling the common salt form to its incorporation into a growing peptide chain and the final deprotection.
Desalting of Boc-Arg(Mts)-OH Cyclohexylammonium Salt
Before use in peptide synthesis, the cyclohexylammonium salt must be converted to the free acid. This is a critical step as the presence of the salt can interfere with the coupling reaction. The following protocol is adapted from general procedures for converting dicyclohexylammonium (DCHA) salts to their free acids.[9]
Materials:
-
Boc-Arg(Mts)-OH CHA salt
-
Ethyl acetate (or other suitable organic solvent like methyl tert-butyl ether)
-
10% Phosphoric acid solution
-
Deionized water
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the Boc-Arg(Mts)-OH CHA salt in 5-10 volumes of ethyl acetate in a separatory funnel.
-
Add 10% phosphoric acid solution dropwise while stirring or shaking until the solid dissolves and two clear phases are formed. The pH of the lower aqueous phase should be between 2 and 3.[9]
-
Separate the lower aqueous phase.
-
Wash the organic phase with a small volume of 10% phosphoric acid, followed by several washes with deionized water until the pH of the aqueous wash is neutral (pH ≥ 4).[9]
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter off the sodium sulfate.
-
Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the free acid of Boc-Arg(Mts)-OH, which may be an oil or a solid.
Caption: Workflow for desalting Boc-Arg(Mts)-OH CHA.
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
The following is a general protocol for a single coupling cycle in Boc-SPPS using Boc-Arg(Mts)-OH.
Materials:
-
Resin-bound peptide with a free N-terminal amino group
-
Boc-Arg(Mts)-OH (free acid)
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIEA) or other non-nucleophilic base
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
50% Trifluoroacetic acid (TFA) in DCM for Boc deprotection
-
Neutralization solution (e.g., 5-10% DIEA in DCM)
Procedure:
-
Nα-Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for approximately 20-30 minutes to remove the N-terminal Boc group.[10]
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt on the resin by washing with a 5-10% solution of DIEA in DCM.[11]
-
Wash the resin again with DCM to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-Arg(Mts)-OH (typically 2-4 equivalents relative to the resin loading) with a coupling reagent (e.g., HBTU) and a base (e.g., DIEA) in DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. The reaction progress can be monitored using a qualitative method like the Kaiser test.
-
-
Washing:
-
After the coupling is complete, wash the resin thoroughly with DMF and then DCM to remove any unreacted reagents and byproducts.
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Caption: A single cycle of Boc solid-phase peptide synthesis.
Final Cleavage and Deprotection of the Mts Group
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups, including the Mts group, must be removed. The Mts group is labile to strong acids such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[12][13]
Caution: These are highly corrosive and toxic reagents and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
General Procedure (using TFMSA):
-
Remove the final N-terminal Boc group as described previously.
-
Dry the peptide-resin thoroughly.
-
Prepare a cleavage cocktail, which typically consists of TFMSA, trifluoroacetic acid (TFA), and scavengers (e.g., thioanisole, m-cresol) to prevent side reactions.
-
Treat the peptide-resin with the cleavage cocktail at a controlled temperature (often 0 °C to room temperature) for a specified duration (e.g., 1-2 hours).
-
After the reaction is complete, precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolate the peptide by filtration or centrifugation.
-
Wash the peptide with cold diethyl ether and dry it under vacuum.
-
The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Safety and Handling
Boc-Arg(Mts)-OH and its CHA salt are generally stable solids. However, standard laboratory safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound. For the solid form, a dust mask (e.g., N95) is recommended to avoid inhalation.
-
Storage: Store in a cool, dry place. The recommended storage temperature is often between 0-8°C.[2]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
This technical guide provides a foundational understanding of Boc-Arg(Mts)-OH for its effective and safe use in peptide synthesis. For specific applications and troubleshooting, it is always recommended to consult the relevant scientific literature and the supplier's technical documentation.
References
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. guidechem.com [guidechem.com]
- 4. chempep.com [chempep.com]
- 5. CAS:136625-03-1 FT-0687201 BOC-ARG(MTS)-OH Product Detail Information [finetechchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. CAS 68262-72-6 Boc-Arg(Mts)-OH cyclohexylammonium salt 68262726 | Chemical e-data Search [en.chem-edata.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
